molecular formula C10H12FNO2 B1373021 tert-Butyl 6-fluoropyridine-2-carboxylate CAS No. 1053656-65-7

tert-Butyl 6-fluoropyridine-2-carboxylate

Cat. No.: B1373021
CAS No.: 1053656-65-7
M. Wt: 197.21 g/mol
InChI Key: HUSBMKLNFMAIMJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoropyridine-2-carboxylate: is an organic compound that belongs to the class of pyridine derivatives It features a fluorine atom at the 6-position of the pyridine ring and a tert-butyl ester group at the 2-position

Scientific Research Applications

Chemistry:

    Building Block: tert-Butyl 6-fluoropyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: It serves as a precursor for the synthesis of ligands used in coordination chemistry.

Biology and Medicine:

    Drug Development: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Probes: It is used in the design of fluorescent probes for biological imaging.

Industry:

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “tert-Butyl 6-fluoropyridine-2-carboxylate” is not specified in the search results. As a chemical compound used in scientific research, its mechanism of action would depend on the specific context of its use.

Safety and Hazards

“tert-Butyl 6-fluoropyridine-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-fluoropyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluoropyridine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form this compound.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 6-fluoropyridine-2-carboxylate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 6-fluoropyridine-2-methanol.

    Oxidation: Formation of 6-fluoropyridine-2-carboxylic acid.

Comparison with Similar Compounds

  • tert-Butyl 6-chloropyridine-2-carboxylate
  • tert-Butyl 6-bromopyridine-2-carboxylate
  • tert-Butyl 6-iodopyridine-2-carboxylate

Comparison:

  • Fluorine vs. Halogens: The presence of a fluorine atom in tert-Butyl 6-fluoropyridine-2-carboxylate imparts unique properties such as increased electronegativity and smaller atomic radius compared to other halogens like chlorine, bromine, and iodine. This can result in different reactivity and biological activity.
  • Steric Effects: The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

tert-butyl 6-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBMKLNFMAIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-65-7
Record name tert-butyl 6-fluoropyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tosyl chloride (915 mg, 4.8 mmol) was added to a solution of 2-fluoro-picolinic acid (254 mg, 2 mmol) and pyridine (1.08 mL, 13.4 mmol) in 3.6 mL of t-BuOH at 0° C. The reaction was then stirred at room temperature for 12 hours. An aqueous solution of NaHCO3 was then added and the mixture was extracted with ethyl acetate (3 times). The combined organic phases were washed with brine and dried over Na2SO4. The crude compound was purified by flash chromatography using SiO2 (Petroleum Ether/EtOAc 100:0 to 90:10). The product 120A was obtained as a white solid (m=326 mg, 83%): 1HNMR (ppm, CDCl3) 1.6 (s, 9H), 7.05-7.11 (m, 1H), 7.85-7.93 (m, 2H).
Quantity
915 mg
Type
reactant
Reaction Step One
Name
2-fluoro-picolinic acid
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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